4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-(4-methoxyphenyl)-6-methylquinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-10-3-8-14-13(9-10)15(17)19-16(18-14)11-4-6-12(20-2)7-5-11/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQDBXIVANEOPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696115 |

Source

|

| Record name | 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-22-5 |

Source

|

| Record name | 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline

An In-depth Technical Guide to the Synthesis of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of a reliable and efficient synthetic route to this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The quinazoline nucleus is a privileged structure found in numerous biologically active compounds. This document details a multi-step synthesis commencing from readily available starting materials, proceeding through key intermediates—an acylated benzonitrile and a quinazolinone. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights for successful execution. The synthesis is broken down into three core transformations: amide formation, base-catalyzed intramolecular cyclization, and final chlorination. Detailed, step-by-step protocols, data tables, and process visualizations are provided to ensure reproducibility and aid in laboratory application.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule, this compound, dictates a logical synthetic strategy. The primary disconnection is at the C4-Cl bond, identifying the immediate precursor as the corresponding quinazolin-4-one. This transformation is a standard chlorination of a cyclic amide (or its enol tautomer). The quinazolinone ring itself can be constructed via an intramolecular cyclization of an appropriately substituted N-acyl anthranilonitrile. This leads to a second key disconnection, breaking the N1-C2 and C4-N3 bonds of the quinazoline core, which points to two primary building blocks: 2-amino-5-methylbenzonitrile and a 4-methoxybenzoyl derivative.

This analysis leads to a robust three-step forward synthesis:

-

Acylation: Formation of an amide bond between 2-amino-5-methylbenzonitrile and 4-methoxybenzoyl chloride.

-

Cyclization: Base-mediated intramolecular cyclization of the resulting N-(2-cyano-4-methylphenyl)-4-methoxybenzamide to form the 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one ring system.

-

Chlorination: Conversion of the quinazolinone intermediate to the final 4-chloro product using a suitable chlorinating agent.

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Pathway and Mechanistic Discussion

The selected pathway is designed for efficiency and high yields, utilizing well-established chemical transformations.

Step 1: Synthesis of N-(2-cyano-4-methylphenyl)-4-methoxybenzamide

This initial step involves the nucleophilic attack of the amino group of 2-amino-5-methylbenzonitrile on the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. The reaction is a standard Schotten-Baumann type acylation.[1]

-

Causality of Experimental Choices:

-

Base (Pyridine or Triethylamine): A non-nucleophilic base is crucial to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Solvent (Dichloromethane or THF): An anhydrous aprotic solvent is used to ensure that the highly reactive acyl chloride is not prematurely hydrolyzed.[2]

-

Temperature: The reaction is typically initiated at a low temperature (0 °C) during the addition of the acyl chloride to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion.

-

Step 2: Synthesis of 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one

This key step involves the intramolecular cyclization of the N-acyl anthranilonitrile intermediate. The reaction is effectively catalyzed by alkaline hydrogen peroxide.

-

Mechanistic Insight:

-

The hydrogen peroxide, under basic conditions, forms the hydroperoxide anion (HOO⁻).

-

The hydroperoxide anion attacks the electrophilic carbon of the nitrile group, forming a peroxyimidic acid intermediate.

-

This intermediate undergoes intramolecular cyclization, where the amide nitrogen attacks the carbon of the newly formed imine-like structure.

-

A subsequent rearrangement and loss of water leads to the stable, aromatic quinazolinone ring system. This method is a well-documented approach for constructing the quinazoline core from cyano-substituted precursors.[3]

-

Step 3: Synthesis of this compound

The final step is the conversion of the C4-hydroxyl group of the quinazolinone tautomer into a chloro group. This is an essential transformation for enabling further functionalization, such as nucleophilic aromatic substitution reactions.[4]

-

Causality of Experimental Choices:

-

Chlorinating Agent (POCl₃ or SOCl₂/DMF): Phosphorus oxychloride (POCl₃) is a highly effective and common reagent for this type of dehydration/chlorination reaction. Alternatively, thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) can be used.[5] The DMF acts as a catalyst by forming the Vilsmeier reagent (a chlorosulfonium salt), which is a more potent electrophile that activates the quinazolinone oxygen for substitution.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed to completion.

-

Caption: Overall synthetic workflow diagram.

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous chemicals. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of N-(2-cyano-4-methylphenyl)-4-methoxybenzamide

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 2-Amino-5-methylbenzonitrile[6] | 132.16 | 5.00 g | 37.8 |

| 4-Methoxybenzoyl chloride | 170.59 | 7.10 g (5.2 mL) | 41.6 (1.1 eq) |

| Pyridine | 79.10 | 6.0 g (6.1 mL) | 75.6 (2.0 eq) |

| Dichloromethane (DCM), anhydrous | - | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-amino-5-methylbenzonitrile (5.00 g, 37.8 mmol) and anhydrous dichloromethane (100 mL).

-

Cool the resulting solution in an ice bath to 0 °C.

-

Slowly add pyridine (6.1 mL, 75.6 mmol), followed by the dropwise addition of 4-methoxybenzoyl chloride (5.2 mL, 41.6 mmol) over 15 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 50 mL of 1 M HCl (aq).

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from ethanol to yield the pure amide product.

Protocol 2: Synthesis of 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| Amide from Protocol 1 | 266.30 | 5.00 g | 18.8 |

| Ethanol | - | 75 mL | - |

| Sodium Hydroxide (10% aq) | 40.00 | 25 mL | ~62.5 |

| Hydrogen Peroxide (30% aq) | 34.01 | 15 mL | ~147 |

Procedure:

-

In a 250 mL round-bottom flask, suspend the N-(2-cyano-4-methylphenyl)-4-methoxybenzamide (5.00 g, 18.8 mmol) in ethanol (75 mL).

-

Add the 10% aqueous sodium hydroxide solution (25 mL) and cool the mixture to 10-15 °C in a water bath.

-

Slowly add 30% hydrogen peroxide (15 mL) dropwise, maintaining the temperature below 25 °C. An exothermic reaction will be observed.

-

After the addition, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) for 3-4 hours. Monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Filter the resulting solid precipitate, wash thoroughly with cold water (3 x 30 mL), and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to obtain the quinazolinone product.

Protocol 3: Synthesis of this compound

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| Quinazolinone from Protocol 2 | 266.30 | 4.00 g | 15.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 25 mL (41.2 g) | 268.5 |

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), add the 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one (4.00 g, 15.0 mmol).

-

Carefully add phosphorus oxychloride (25 mL) to the flask in the fume hood.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. The solid should dissolve as the reaction progresses.

-

After completion (monitored by TLC), cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. Caution: This quenching step is highly exothermic and releases HCl gas.

-

Continue stirring until all the ice has melted. The product will precipitate as a solid.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~8.

-

Filter the crude product, wash extensively with water, and dry under vacuum.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or petroleum ether) to yield the final product, this compound.[5]

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point (MP): To assess the purity of the crystalline solid.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., disappearance of the C=O stretch from the quinazolinone and appearance of characteristic aromatic C-Cl vibrations).

References

- Shainyan, B. A., et al. (2025). Intramolecular cyclization of N-methoxybenzamides in the presence of Tf2NH. Physical Chemistry Chemical Physics.

-

Ningbo Inno Pharmchem Co.,Ltd. High-Purity 2-Amino-5-methylbenzonitrile Synthesis & Applications. Available at: [Link]

-

ResearchGate. Chlorination of 4(3H)-quinazolinone using triphenylphosphine and trichloroisocyanuric acid. Available at: [Link]

- Google Patents. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.

-

Zhao, L., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

-

PrepChem. Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. Available at: [Link]

-

Molbase. Synthesis routes of 4-Chloro-2-(2-methoxy-6-methyl-phenyl)-7-methyl-quinazoline. Available at: [Link]

- Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

-

PubMed Central (PMC). Harnessing the cyclization strategy for new drug discovery. Acta Pharmaceutica Sinica B. Available at: [Link]

- Google Patents. US9169198B2 - Method for the production of 2-amino-5-cyano-N,3-dimethylbenzamide.

-

ResearchGate. (2015). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2021). A Short Review on Quinazoline Heterocycle. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline: Synthesis, Properties, and Medicinal Chemistry Applications

This guide provides a comprehensive technical overview of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, a robust synthesis protocol, and its potential as a versatile scaffold in modern drug discovery, particularly in the realm of kinase inhibition.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its benzo-fused N-heterocyclic framework is a key feature in compounds designed to interact with various biological targets.[1] Notably, 4-anilinoquinazoline derivatives have been extensively developed as potent antitumor agents due to their ability to inhibit receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[1] The compound this compound represents a crucial intermediate in the synthesis of these more complex, biologically active molecules. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various functionalities to modulate potency and selectivity.[2]

Chemical Identity and Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, we can deduce its core properties from its structure and data from closely related analogs.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₆H₁₃ClN₂O | Calculated |

| Molecular Weight | 284.74 g/mol | Calculated |

| CAS Number | Not available | - |

| Canonical SMILES | Cc1cc2c(cc1)nc(n2C1=CC=C(C=C1)OC)Cl | - |

| Predicted XlogP | 4.5 | Predicted |

| Appearance | Likely a crystalline solid | Inferred from analogs |

| Melting Point | Expected in the range of 110-120 °C | Based on similar structures[3] |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; Insoluble in water | Inferred from analogs |

Spectroscopic Characterization: A Structural Confirmation Framework

Spectroscopic analysis is crucial for verifying the identity and purity of synthesized this compound. Below are the expected spectral characteristics.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The methyl group protons at the 6-position would appear as a singlet around δ 2.5 ppm. The methoxy group protons on the phenyl ring would also be a singlet, typically around δ 3.9 ppm. The aromatic protons would appear in the region of δ 7.0-8.5 ppm, with characteristic splitting patterns for the disubstituted quinazoline and phenyl rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would display signals for all 16 carbon atoms. The methyl and methoxy carbons would appear in the aliphatic region (δ 20-60 ppm). The aromatic and heterocyclic carbons would resonate in the downfield region (δ 110-165 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands. A C-Cl stretching vibration is expected in the fingerprint region. C=N and C=C stretching vibrations from the quinazoline and phenyl rings would be observed in the 1500-1650 cm⁻¹ range. The C-O stretching of the methoxy group would likely appear around 1250 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z 284.74. A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) would be a key indicator of the correct structure.

Synthesis and Reactivity: A Practical Approach

The synthesis of this compound is most effectively achieved through a two-step process starting from 2-amino-5-methylbenzoic acid.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-(4-Methoxyphenyl)-6-methylquinazolin-4(3H)-one

-

Acylation: To a solution of 2-amino-5-methylbenzoic acid in a suitable solvent (e.g., pyridine or dioxane), slowly add 4-methoxybenzoyl chloride at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain 2-(4-methoxybenzamido)-5-methylbenzoic acid.

-

Cyclization: Heat the intermediate with an excess of formamide or treat with ammonia in a suitable solvent to effect cyclization to the quinazolinone.[4]

-

Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry to yield 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one.

Step 2: Synthesis of this compound

-

Chlorination: A mixture of 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one and an excess of thionyl chloride (SOCl₂) is heated at reflux. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.[3][5]

-

The reaction is typically complete within 2-4 hours, which can be observed by the dissolution of the solid starting material.[5]

-

After completion, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The residue is co-evaporated with toluene to remove any remaining traces of SOCl₂.

-

The crude product is then triturated with a non-polar solvent like hexane or petroleum ether to induce crystallization.

-

The solid is collected by filtration, washed with cold hexane, and dried to afford this compound.

Reactivity of the 4-Chloro Group

The chlorine atom at the 4-position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[2] This reactivity is the cornerstone of its utility in medicinal chemistry. The electron-withdrawing nature of the quinazoline nitrogen atoms activates the C4 position towards attack by nucleophiles such as amines, alcohols, and thiols.[2] This allows for the facile synthesis of a diverse library of 4-substituted quinazoline derivatives.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[1] Many clinically approved EGFR inhibitors, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core.[1]

Design of EGFR Inhibitors

The general strategy involves the SNAr reaction of the 4-chloroquinazoline with a substituted aniline. The 2-(4-methoxyphenyl) and 6-methyl groups of the title compound can contribute to the binding affinity and selectivity of the final inhibitor by interacting with specific residues in the ATP-binding pocket of the kinase.

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives.

By reacting this compound with various anilines, libraries of potential EGFR inhibitors can be generated and screened for anticancer activity. The methoxy and methyl substitutions can be fine-tuned to optimize interactions within the kinase domain, potentially leading to compounds with improved potency and selectivity profiles.

Safety and Handling

Based on data for similar chloroquinazoline derivatives, this compound should be handled with care. It is likely to be harmful if swallowed and may cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of the 4-chloro position make it an ideal starting material for creating diverse libraries of quinazoline derivatives. Its structural similarity to the core of known kinase inhibitors underscores its potential for the development of novel therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Available at: [Link]

-

Synthesis routes of 4-Chloro-2-(2-methoxy-6-methyl-phenyl)-7-methyl-quinazoline. Molbase. Available at: [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

-

4-Chloro-6-methoxy-2-methylquinazoline | C10H9ClN2O | CID 12277602 - PubChem. Available at: [Link]

-

Quinazoline Derivatives.1 III. The Synthesis of 4-(3'-Diethylaminopropoxy)-6-chloroquinazoline (SN 12,254)2. Journal of the American Chemical Society. Available at: [Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study. NIH. Available at: [Link]

-

Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline - PrepChem.com. Available at: [Link]

- A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents.

-

The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives - ResearchGate. Available at: [Link]

- Process for the preparation of 4-haloquinazolines - Google Patents.

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US5214144A - Process for the preparation of 4-haloquinazolines - Google Patents [patents.google.com]

- 6. 4-Chloro-6-methoxy-2-methylquinazoline | C10H9ClN2O | CID 12277602 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinazoline Scaffold - A Cornerstone of Modern Medicinal Chemistry

The quinazoline core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This benzo-fused N-heterocyclic framework is not merely a synthetic curiosity but the structural cornerstone of numerous clinically approved therapeutics and a vast library of biologically active compounds.[1] Its rigid, planar structure provides an ideal anchor for presenting functional groups in a well-defined three-dimensional space, enabling precise interactions with a multitude of biological targets. From the pioneering anticancer agents gefitinib and erlotinib to a wide array of compounds with antimicrobial, anti-inflammatory, and neuroprotective properties, the quinazoline nucleus has consistently proven its versatility and therapeutic relevance.[2][3]

This technical guide delves into the prospective biological activities of a specific, yet underexplored, derivative: 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline . While direct experimental data for this exact molecule is not yet prevalent in published literature, a comprehensive analysis of its structural analogues allows for a robust, evidence-based projection of its therapeutic potential. This document is designed for researchers, scientists, and drug development professionals, providing a deep dive into the plausible synthesis, mechanisms of action, and experimental validation protocols for this promising compound. By synthesizing data from closely related structures, we aim to provide a foundational roadmap for initiating research and development efforts targeting this molecule.

Synthetic Strategy and Chemical Profile

The synthesis of this compound is predicated on well-established methodologies in heterocyclic chemistry. A plausible and efficient synthetic route is outlined below, emphasizing the strategic importance of the reactive 4-chloro substituent.

Proposed Synthetic Pathway

A logical approach to the synthesis of the title compound involves a two-step process starting from 5-methylanthranilamide:

-

Cyclocondensation: The initial step involves the condensation of 5-methylanthranilamide with 4-methoxybenzaldehyde. This reaction, typically catalyzed by an oxidizing agent such as iodine or under thermal conditions, leads to the formation of the corresponding 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one.

-

Chlorination: The resulting quinazolinone is then subjected to chlorination to yield the target compound, this compound. This transformation is commonly achieved using reagents like phosphorus oxychloride (POCl₃) or a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[1]

The 4-chloro group is a key functional handle, rendering the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the gateway to a vast chemical space of 4-substituted quinazoline derivatives, most notably the 4-anilinoquinazolines, which are renowned for their potent anticancer activities.[4]

Projected Anticancer Activity: A Multi-Targeted Approach

The structural features of this compound strongly suggest a high probability of significant anticancer activity, likely mediated through the inhibition of key oncogenic signaling pathways.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The quinazoline scaffold is the backbone of numerous FDA-approved EGFR inhibitors.[2][5] These drugs function by competing with ATP for the binding site in the intracellular kinase domain of EGFR, thereby inhibiting the autophosphorylation and downstream signaling that drives tumor cell proliferation, survival, and metastasis.[6]

The 2-aryl and 4-anilino (via substitution of the 4-chloro group) moieties are crucial for high-affinity binding to the EGFR kinase domain.[7] It is highly probable that derivatives of this compound, particularly its 4-anilino analogues, will exhibit potent EGFR inhibitory activity.

Caption: EGFR signaling cascade and point of inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

In addition to EGFR, many quinazoline-based inhibitors exhibit dual inhibitory activity against VEGFR, a key mediator of tumor angiogenesis.[8] The structural similarities between the ATP-binding sites of these kinases make dual targeting a feasible and therapeutically advantageous strategy. The 2-aryl quinazoline scaffold is a known pharmacophore for VEGFR-2 inhibition.

Topoisomerase Inhibition

Recent studies on 2-aryl-6-substituted quinazolinones have revealed their potential to act as topoisomerase I inhibitors.[9] Topoisomerases are essential enzymes that resolve DNA topological problems during replication and transcription. Their inhibition leads to DNA damage and subsequent apoptosis in rapidly dividing cancer cells. Molecular docking studies of these analogues have shown that they can occupy the ligand-binding pocket of the topoisomerase I-DNA complex.[9]

In Vitro Evaluation of Anticancer Activity

A standard panel of assays should be employed to validate the predicted anticancer activities.

| Parameter | Assay | Purpose | Cell Lines | Reference Compound |

| Cytotoxicity | MTT/SRB Assay | Measures cell viability and proliferation | A549 (Lung), MCF-7 (Breast), HCT-116 (Colon) | Gefitinib, Doxorubicin |

| EGFR Kinase Inhibition | In vitro Kinase Assay | Quantifies direct inhibition of EGFR enzymatic activity | Recombinant human EGFR | Erlotinib |

| VEGFR-2 Kinase Inhibition | In vitro Kinase Assay | Quantifies direct inhibition of VEGFR-2 enzymatic activity | Recombinant human VEGFR-2 | Sunitinib |

| Apoptosis Induction | Annexin V/PI Staining | Detects and quantifies apoptotic and necrotic cells | MCF-7 | Doxorubicin |

Projected Antimicrobial Activity

The quinazolinone scaffold, a close structural relative of the title compound, is known to possess a broad spectrum of antimicrobial activities.[10][11]

Antibacterial and Antifungal Potential

Numerous studies have demonstrated that substitutions at the 2 and 6 positions of the quinazoline ring can lead to potent antibacterial and antifungal agents.[12] The proposed mechanisms of action include the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[10]

In Vitro Evaluation of Antimicrobial Activity

Standard microbiological assays are required to determine the antimicrobial spectrum and potency.

| Parameter | Assay | Purpose | Microbial Strains | Reference Compound |

| Antibacterial Activity | Broth Microdilution | Determines Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus, Escherichia coli | Ciprofloxacin |

| Antifungal Activity | Broth Microdilution | Determines Minimum Inhibitory Concentration (MIC) | Candida albicans, Aspergillus niger | Fluconazole |

Structure-Activity Relationship (SAR) Insights

The specific substituents on the this compound core are expected to play a significant role in its biological activity profile:

-

4-Chloro Group: As discussed, this is a crucial reactive site for generating libraries of 4-substituted derivatives, particularly 4-anilinoquinazolines, to enhance kinase inhibitory potency.[4]

-

2-(4-methoxyphenyl) Group: The aryl substituent at the C2 position is a common feature in potent kinase inhibitors. The methoxy group can participate in hydrogen bonding with amino acid residues in the kinase hinge region, potentially increasing binding affinity.[7]

-

6-Methyl Group: Small alkyl groups at the C6 position are generally well-tolerated and can enhance binding through hydrophobic interactions within the active site of target enzymes. Some studies have specifically investigated 6-methylquinazolin-4(3H)-one derivatives as selective inhibitors of other protein families like bromodomains.[13]

Detailed Experimental Protocols

MTT Cell Viability Assay

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and a reference drug (e.g., Gefitinib) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

In Vitro EGFR Kinase Assay

-

Reaction Setup: In a kinase assay buffer, combine recombinant human EGFR enzyme with a specific substrate (e.g., a poly(Glu, Tyr) peptide).

-

Inhibitor Addition: Add varying concentrations of the test compound or a reference inhibitor (e.g., Erlotinib).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Quantify the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or ELISA.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.

Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL for bacteria).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Directions

While direct experimental validation is pending, a robust body of evidence from structurally analogous compounds strongly suggests that This compound is a promising candidate for drug discovery efforts. Its chemical architecture points towards a high likelihood of potent anticancer activity, potentially through the dual inhibition of EGFR and VEGFR kinases, as well as possible topoisomerase inhibition. Furthermore, a secondary screening for antimicrobial properties is warranted based on the known activities of the broader quinazoline family.

The immediate future direction is clear: the synthesis of this molecule is the critical next step. Following successful synthesis and characterization, the comprehensive in vitro evaluation outlined in this guide will provide the necessary data to confirm these well-founded hypotheses. The inherent reactivity of the 4-chloro position offers a strategic advantage, allowing for the rapid generation of a focused library of derivatives to explore and optimize the structure-activity relationship. This systematic approach will be instrumental in determining if this compound, or a close derivative thereof, can be advanced as a lead compound in the development of next-generation targeted therapies.

References

-

de Oliveira, R. L., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216. [Link]

-

Insuasty, A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216. [Link]

-

Yuriev, M. Y., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(4), 450-459. [Link]

-

Scarpino, A., et al. (2023). Rational design for 6-methylquinazoline-4(3H)-one chemical derivatives. ResearchGate. [Link]

-

Moga, M. A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4967. [Link]

-

Nguyen, T. L. T., et al. (2021). Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1858. [Link]

-

Hamdi, G. A., et al. (2023). Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. Gene Reports, 30, 101749. [Link]

-

Ahmad, I., et al. (2023). Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. [Link]

-

Alafeefy, A. M., et al. (2024). Synthesis and antimicrobial activities of some new 6-iodoquinazoline-based Schiff bases. International Journal of Pharmaceuticals, Nutraceuticals and Cosmetic Science, 7(1), 1-10. [Link]

-

Kumar, A., et al. (2019). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). ResearchGate. [Link]

-

Wang, Y., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1858. [Link]

-

Li, X., et al. (2015). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 20(10), 18846-18858. [Link]

-

Opperman, T. J., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4486-4497. [Link]

-

El-Gamal, M. I., et al. (2024). S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances, 14(35), 25489-25505. [Link]

-

Patel, M. B., & Patel, D. R. (2012). PHARMACOLOGICAL ACTIVITIES OF SOME 4-CHLORO QUINAZOLINONE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(10), 3848-3852. [Link]

-

Insuasty, A., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(42), 26127-26139. [Link]

-

Moga, M. A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4967. [Link]

-

Gamm-Bubrovin, T., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European Journal of Medicinal Chemistry, 243, 114777. [Link]

- Wang, Z., et al. (2006). Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline.

-

El-Gamal, M. I., et al. (2018). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 157, 133-146. [Link]

-

El-Sayed, N. N. E., et al. (2021). Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. Molecules, 26(23), 7179. [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. S -Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04828H [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Potential mechanism of action for 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline

An In-depth Technical Guide to Elucidating the Mechanism of Action for 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential mechanism of action of the novel compound, this compound. Given the limited direct literature on this specific molecule, we will leverage the well-established precedent of the quinazoline scaffold as a privileged structure in kinase inhibitor discovery. This document will not only outline a series of robust experimental protocols but will also delve into the scientific rationale behind each step, ensuring a self-validating and logical progression of inquiry. Our approach is grounded in the principles of modern drug discovery, emphasizing target identification, validation, and pathway analysis.

Introduction: The Quinazoline Scaffold as a Foundation for Inquiry

The quinazoline core is a recurring motif in a multitude of approved and investigational drugs, most notably in the realm of oncology. Its rigid, heterocyclic structure provides an excellent scaffold for developing potent and selective inhibitors of various protein kinases. Compounds such as Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR) tyrosine kinase, stand as testament to the clinical utility of this chemical class.

The subject of our investigation, this compound, possesses key structural features that suggest a potential interaction with the ATP-binding pocket of protein kinases. The 4-chloro substitution can act as a leaving group for covalent modification or form crucial interactions within the hinge region of a kinase. The 2-(4-methoxyphenyl) and 6-methyl groups likely contribute to the compound's selectivity and potency by occupying adjacent hydrophobic pockets.

Therefore, our initial hypothesis is that This compound functions as a protein kinase inhibitor. This guide will provide the strategic and technical framework to rigorously test this hypothesis.

Phase 1: Initial Target Class Identification and Validation

The primary objective of this phase is to ascertain whether the compound exhibits activity against a broad range of protein kinases and to identify potential high-affinity targets.

Broad-Spectrum Kinase Panel Screening

The most efficient method for initial target identification is to screen the compound against a large, commercially available panel of kinases. This provides a global view of the compound's selectivity profile.

Experimental Protocol: Broad-Spectrum Kinase Assay Panel

-

Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.

-

Assay Concentration: Perform an initial screen at a concentration of 1 µM and 10 µM to identify potent interactions.

-

Kinase Panel: Select a panel that offers broad coverage of the human kinome (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®).

-

Data Analysis: The primary data is typically reported as "% Inhibition" at the tested concentrations. A common threshold for a "hit" is >50% inhibition.

Table 1: Hypothetical Kinase Screening Data for this compound

| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |

| EGFR | 12% | 35% |

| VEGFR2 | 8% | 28% |

| SRC | 65% | 92% |

| ABL1 | 58% | 88% |

| p38α | 5% | 15% |

Interpretation of Hypothetical Results: The data in Table 1 suggests that our compound of interest exhibits significant inhibitory activity against the SRC and ABL1 tyrosine kinases. The subsequent steps will focus on validating these initial hits.

In Vitro IC50 Determination for Lead Targets

Following the identification of initial hits, the next logical step is to determine the half-maximal inhibitory concentration (IC50) for the most promising candidates. This provides a quantitative measure of the compound's potency.

Experimental Protocol: In Vitro Kinase IC50 Determination

-

Assay Platform: Utilize a well-established in vitro kinase assay platform, such as an ADP-Glo™ (Promega) or LanthaScreen™ (Thermo Fisher Scientific) assay.

-

Compound Titration: Prepare a 10-point serial dilution of the compound, typically starting from 100 µM.

-

Assay Conditions: Perform the kinase reaction according to the manufacturer's protocol for the specific kinase (e.g., SRC or ABL1).

-

Data Analysis: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 2: Cellular Target Engagement and Pathway Modulation

Demonstrating that a compound binds to its intended target within a cellular context is a critical step in mechanism of action studies.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly measure the engagement of a compound with its target protein in intact cells or cell lysates. The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture: Culture a cell line that expresses the target of interest (e.g., K562 cells for ABL1).

-

Compound Treatment: Treat the cells with the compound at various concentrations (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control (DMSO) for 1-2 hours.

-

Thermal Denaturation: Heat aliquots of the treated cells across a temperature gradient (e.g., 40°C to 70°C).

-

Protein Extraction: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Target Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or mass spectrometry.

-

Data Analysis: A positive target engagement will result in a rightward shift in the melting curve of the target protein in the presence of the compound.

dot

Caption: Putative signaling pathway inhibited by the compound.

Phase 3: Elucidating the Mode of Inhibition

Understanding how the compound inhibits the kinase (e.g., reversible vs. irreversible, ATP-competitive vs. non-competitive) is crucial for its further development.

ATP Competition Assay

This assay determines if the compound binds to the ATP-binding site of the kinase.

Experimental Protocol: ATP Competition Assay

-

Assay Setup: Perform an in vitro kinase assay as described in section 2.2.

-

Varying ATP Concentration: Measure the IC50 of the compound at multiple, fixed concentrations of ATP (e.g., from 0.1x Km to 10x Km for ATP).

-

Data Analysis: If the IC50 of the compound increases with increasing ATP concentration, it is indicative of an ATP-competitive mode of inhibition.

"Jump" Dilution Assay for Reversibility

This assay can differentiate between reversible and irreversible covalent inhibitors.

Experimental Protocol: Jump Dilution Assay

-

Pre-incubation: Incubate the kinase and the compound at a high concentration (e.g., 100x IC50) for a prolonged period (e.g., 1-2 hours) to allow for covalent bond formation.

-

Dilution: Rapidly dilute the mixture 100-fold to a final compound concentration below the IC50.

-

Activity Measurement: Measure the kinase activity immediately after dilution and at several time points thereafter.

-

Data Analysis: If the inhibitor is reversible, the kinase activity will recover over time. If it is irreversible, the activity will remain low.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach to elucidate the potential mechanism of action of this compound. By starting with a broad-based screening approach and progressively narrowing the focus to specific targets and pathways, researchers can build a comprehensive understanding of the compound's biological activity. The proposed workflows, from initial kinase profiling to detailed mode of action studies, provide a clear roadmap for advancing this compound through the early stages of the drug discovery pipeline. Future studies should focus on confirming the identified cellular activity in relevant disease models and exploring the compound's pharmacokinetic and pharmacodynamic properties.

References

-

Solomon, K. R., & Lee, A. (2021). Quinazoline-based compounds as anticancer agents: A review. European Journal of Medicinal Chemistry, 223, 113642. [Link]

-

Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]

-

Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

An In-depth Technical Guide to 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterocyclic compound 4-Chloro-2-(4-methoxyphenyl)-6-methylquinazoline, a molecule of significant interest in medicinal chemistry. Quinazoline derivatives are recognized as privileged scaffolds due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document will delve into the structural attributes, a detailed synthesis protocol, and the analytical characterization of this specific derivative, providing a solid foundation for its further investigation and application in drug discovery and development.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is to establish its precise structure and systematic name.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . This name systematically describes the arrangement of each substituent on the core quinazoline scaffold.

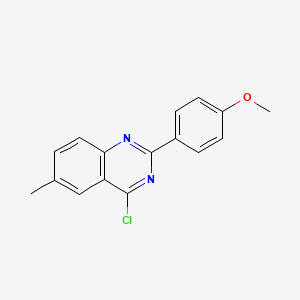

Chemical Structure

The structure of this compound is characterized by a bicyclic quinazoline core. A chloro group is substituted at the 4-position, a 4-methoxyphenyl group at the 2-position, and a methyl group at the 6-position.

Figure 1: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process, starting from the appropriately substituted anthranilamide. This synthetic route is widely adopted for the preparation of 2-aryl-4-chloroquinazolines.

Synthetic Workflow

The overall synthetic pathway involves the cyclization of an anthranilamide derivative to form a quinazolinone, followed by chlorination to yield the final product.

Figure 2: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(4-Methoxyphenyl)-6-methylquinazolin-4(3H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-aminobenzamide (1 equivalent) in a suitable solvent such as pyridine or dioxane.

-

Acylation: To this solution, add 4-methoxybenzoyl chloride (1.1 equivalents) dropwise at room temperature. The addition of a base like triethylamine may be necessary to scavenge the HCl byproduct if pyridine is not used as the solvent.

-

Cyclization: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and then with a cold non-polar solvent like hexane to remove impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one.

Step 2: Synthesis of this compound

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride guard tube. To the flask, add the 2-(4-methoxyphenyl)-6-methylquinazolin-4(3H)-one (1 equivalent) obtained from the previous step.

-

Chlorination: Add an excess of phosphorus oxychloride (POCl₃) (at least 5 equivalents) to the flask. Alternatively, a mixture of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF) can be used.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The excess POCl₃ or SOCl₂ will be quenched. The resulting precipitate is the desired 4-chloro derivative.

-

Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum. Further purification can be achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol.

| Parameter | Step 1: Cyclization | Step 2: Chlorination |

| Key Reagents | 5-Methyl-2-aminobenzamide, 4-Methoxybenzoyl chloride | 2-(4-Methoxyphenyl)-6-methylquinazolin-4(3H)-one, POCl₃ or SOCl₂/DMF |

| Solvent | Pyridine or Dioxane | Neat or a high-boiling inert solvent |

| Temperature | Reflux | Reflux |

| Reaction Time | 4-6 hours | 2-4 hours |

| Purification | Recrystallization | Column Chromatography/Recrystallization |

Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques. The following are the expected analytical data based on its structure and data from analogous compounds.

Spectroscopic Data (Expected)

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the quinazoline and methoxyphenyl rings, a singlet for the methyl group protons, and a singlet for the methoxy group protons. |

| ¹³C NMR | Resonances for all unique carbon atoms, including the quaternary carbons of the quinazoline core and the substituted phenyl ring. |

| IR Spectroscopy | Characteristic absorption bands for C=N stretching, C-Cl stretching, C-O stretching, and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). |

Potential Applications in Research and Drug Development

Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities. The specific structural features of this compound make it an attractive candidate for further investigation in several areas:

-

Anticancer Agents: The 4-anilinoquinazoline scaffold, which can be readily synthesized from 4-chloroquinazolines, is a core component of several approved anticancer drugs that target tyrosine kinases.[2]

-

Antimicrobial and Antifungal Agents: The quinazoline nucleus is present in numerous compounds exhibiting potent activity against a range of bacteria and fungi.

-

Anti-inflammatory Agents: Certain quinazoline derivatives have shown promising anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[1]

The chloro group at the 4-position is a key reactive handle, allowing for nucleophilic substitution reactions to introduce a variety of functional groups and build libraries of novel compounds for biological screening.

Conclusion

This technical guide has provided a detailed overview of this compound, from its fundamental structure and nomenclature to a practical, step-by-step synthesis protocol. The outlined characterization methods provide a framework for verifying the identity and purity of the synthesized compound. The diverse biological activities associated with the quinazoline scaffold underscore the potential of this molecule as a valuable building block for the development of new therapeutic agents. Further research into its biological properties and the synthesis of its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

- Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. International Journal of Pharmaceutical Sciences and Research.

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.

- 4-Chloro-6-methoxy-2-methylquinazoline. PubChem.

- A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules.

- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.

- Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. Molecules.

- Regioselective SNAr in the synthesis of 2-chloro-4-anilinoquinazolines...

- An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances.

- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)

- Methyl‐ and Methoxy‐substituted 2‐(Pyridin‐2‐yl)‐4‐(4‐aminophenyl)quinazolines: Synthesis and Photophysical Properties. ChemistrySelect.

- 4-chloro-6-methoxy-2-methyl-quinazoline; CAS No. ChemShuttle.

- 6-Chloro-2-methoxy-4-phenylquinazoline. PubChem.

- New Substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine Derivatives: Synthesis, Characterization, Cytotoxicity against SKBR3 and Trastuzumab Resistance SKBR3 cell lines, and EGFR/HER2 Dual Kinase Inhibition Assay. Chemical Methodologies.

- 4-CHLORO-2-(4-METHOXY-PHENYL)-6-METHYL-QUINAZOLINE. ChemicalBook.

- 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. TCI Chemicals.

Sources

The Quinazoline Core: From 19th-Century Curiosity to a Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinazoline framework, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents one of the most significant structural motifs in medicinal chemistry.[1][2] Its journey from an obscure synthetic novelty in the mid-19th century to a cornerstone of targeted therapeutics is a compelling narrative of evolving synthetic strategies and a deepening understanding of molecular biology. This guide provides a technical overview of the discovery and history of quinazoline derivatives, charting their progression from early synthesis to their current status as "privileged scaffolds" in the development of life-saving pharmaceuticals. We will explore the foundational synthetic methodologies, the recognition of the scaffold's vast biological potential, and culminate in a detailed examination of its most profound impact: the development of tyrosine kinase inhibitors that have reshaped cancer therapy.

The Genesis of a Heterocycle: Early Discoveries and Synthesis

The story of quinazoline begins not with the parent molecule itself, but with one of its oxidized forms, a quinazolinone. In 1869, Peter Griess reported the first synthesis of a quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogen with anthranilic acid.[3][4] This initial discovery laid the groundwork for future explorations into this new class of compounds.

The nomenclature and formal structure came into focus over the subsequent decades. The name "quinazoline" was first proposed in 1887 by Widdege, recognizing its isomeric relationship with cinnoline and quinoxaline.[1] The numbering system for the ring was later suggested by Paal and Bush in 1889.[1]

The synthesis of the parent quinazoline heterocycle was first achieved in 1895 by August Bischler and Lang, who produced it via the decarboxylation of a carboxy derivative.[3][4][5] However, a more robust and satisfactory synthesis was developed by Siegmund Gabriel in 1903, which involved the condensation of a reduced o-nitrobenzylamine intermediate with formic acid, followed by oxidation.[3][4][5] These pioneering efforts established the fundamental chemistry of the quinazoline core.

| Year | Key Milestone | Lead Scientist(s) | Significance |

| 1869 | First synthesis of a quinazolinone derivative.[3][4] | P. Griess | Marks the entry of the quinazoline family into synthetic chemistry. |

| 1887 | The name "quinazoline" is proposed.[1] | Widdege | Establishes the formal name and recognizes its isomeric nature. |

| 1895 | First synthesis of the parent quinazoline heterocycle.[3][5] | A. Bischler & D. Lang | Isolation of the core, unsubstituted quinazoline structure. |

| 1903 | Development of a more practical synthesis for quinazoline.[3][4][5] | S. Gabriel | Provided a more reliable route to the parent heterocycle, facilitating further study. |

The Art of the Build: Evolution of Foundational Synthetic Methodologies

The utility of a chemical scaffold is directly proportional to the ease and versatility with which it can be synthesized and functionalized. The development of robust synthetic routes was therefore critical to unlocking the potential of quinazoline derivatives. Several classical "name reactions" form the bedrock of quinazoline synthesis, each offering a different strategic approach to constructing the bicyclic core.

The Friedländer Synthesis

First reported by Paul Friedländer in 1882 for the synthesis of quinolines, this methodology was quickly adapted for quinazolines.[6] The reaction is a powerful tool that involves the acid- or base-catalyzed condensation of an o-amino-substituted aromatic aldehyde or ketone with a second carbonyl compound containing a reactive α-methylene group.[6][7] The causality of this reaction lies in a two-step sequence: an initial intermolecular aldol condensation to form an α,β-unsaturated carbonyl intermediate, followed by an intramolecular cyclodehydration to form the fused heterocyclic ring.[7] This approach is valued for its ability to directly install substituents on the pyrimidine ring based on the choice of the α-methylene-containing reactant.

The Niementowski Synthesis

The Niementowski synthesis is another classical and widely used method for preparing 4(3H)-quinazolinones.[8] This reaction involves the thermal condensation of anthranilic acid (or its derivatives) with an amide, most commonly formamide.[8] The choice of amide is a critical experimental parameter, as it directly determines the substituent at the C2 position of the resulting quinazolinone ring. The reaction's simplicity and use of readily available starting materials cemented its place in the synthetic chemist's toolbox for decades.

Modern Synthetic Innovations

While classical methods remain relevant, modern organic synthesis has introduced a plethora of advanced techniques that offer greater efficiency, milder reaction conditions, and access to unprecedented chemical diversity. These include:

-

Transition-Metal Catalysis: Copper, palladium, and iridium catalysts are now widely used to facilitate C-N and C-C bond formations in cascade reactions, enabling the construction of complex quinazolines from simple precursors.[9]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the discovery process.[10]

-

Multi-Component Reactions (MCRs): These elegant reactions combine three or more starting materials in a single pot to form the quinazoline product, offering high atom economy and rapid access to diverse libraries of compounds.[9]

These modern approaches are not merely incremental improvements; they represent a paradigm shift, allowing researchers to design and synthesize novel quinazoline derivatives with a level of precision and speed previously unimaginable.

A Scaffold of Privilege: The Emergence of Quinazolines in Medicinal Chemistry

The quinazoline scaffold is frequently described as a "privileged structure" in medicinal chemistry.[1][11] This designation is earned because the core is synthetically versatile and appears as a recurring motif in molecules that exhibit high affinity for a wide range of biological targets. The reasons for this privileged status are multifaceted:

-

Structural Rigidity and Planarity: The fused aromatic system provides a rigid framework that can position key pharmacophoric groups in a well-defined spatial orientation for optimal interaction with a biological receptor.

-

Hydrogen Bonding Capacity: The two nitrogen atoms in the pyrimidine ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within protein binding pockets.

-

Synthetic Tractability: As discussed, the core is readily synthesized, and functional groups can be installed at multiple positions (C2, C4, and on the benzene ring) to fine-tune pharmacological properties.

-

Favorable Physicochemical Properties: Quinazolines often exhibit good metabolic stability and oral bioavailability, with lipophilicity that can be modulated to, for instance, achieve penetration of the blood-brain barrier.[1]

Initial biological screening revealed a vast spectrum of activities, including antimalarial, antibacterial, anti-inflammatory, and antihypertensive properties.[2][12][13] The first quinazolinone alkaloid to be identified from a natural source was febrifugine, isolated from a Chinese plant, which demonstrated potent antimalarial activity.[8] This breadth of activity hinted at the scaffold's ability to interact with numerous distinct biological pathways, setting the stage for its application in targeted drug design.

The Pinnacle of Application: Quinazoline-Based Kinase Inhibitors in Oncology

The most transformative impact of quinazoline derivatives has been in the field of oncology, specifically through the development of tyrosine kinase inhibitors (TKIs). The discovery that the epidermal growth factor receptor (EGFR) was overexpressed in many cancers and that its signaling was crucial for tumor growth and survival provided a clear therapeutic target.[14] The quinazoline scaffold proved to be an ideal template for designing molecules that could compete with adenosine triphosphate (ATP) at the kinase's catalytic site.

Gefitinib (Iressa®): The Pioneer of EGFR Inhibition

Developed by AstraZeneca, gefitinib was a landmark drug, becoming the first selective EGFR inhibitor approved for cancer therapy.[14] Its development was a triumph of rational drug design, where the quinazoline core was elaborated to achieve high potency and selectivity for the EGFR tyrosine kinase.

Mechanism of Action: Gefitinib functions as a reversible, competitive inhibitor at the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[14][15] In normal signaling, the binding of a ligand (like EGF) causes the receptor to dimerize and autophosphorylate, initiating downstream cascades (such as the Ras-MAPK and PI3K-Akt pathways) that promote cell proliferation and survival.[15][16] By occupying the ATP pocket, gefitinib blocks this phosphorylation event, effectively shutting down these pro-survival signals and leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[16][17][18] The clinical breakthrough came with the discovery that gefitinib was exceptionally effective in non-small cell lung cancer (NSCLC) patients whose tumors harbored specific activating mutations in the EGFR kinase domain, a prime example of personalized medicine.[14][15]

Expanding the Arsenal: Erlotinib and Lapatinib

The success of gefitinib spurred the development of other quinazoline-based TKIs. Erlotinib (Tarceva®) functions through a nearly identical mechanism and has also become a standard of care in EGFR-mutated NSCLC.

Lapatinib (Tykerb®) represents a significant evolution of the concept. It is a dual TKI that potently inhibits both EGFR and another member of the ErbB family, HER2 (ErbB2).[19] This dual activity is clinically crucial for treating HER2-positive breast cancer, particularly in patients who have developed resistance to other HER2-targeted therapies like trastuzumab.[19] The development of lapatinib demonstrated the "tunability" of the quinazoline scaffold, showcasing how medicinal chemistry efforts could rationally design inhibitors against multiple, specific kinase targets.[20]

| Drug Name (Brand) | Primary Target(s) | Key Indication | Year of First FDA Approval |

| Gefitinib (Iressa®) | EGFR | Non-Small Cell Lung Cancer (EGFR-mutated) | 2003[14] |

| Erlotinib (Tarceva®) | EGFR | Non-Small Cell Lung Cancer, Pancreatic Cancer | 2004 |

| Lapatinib (Tykerb®) | EGFR, HER2 (ErbB2) | HER2-Positive Breast Cancer | 2007 |

Conclusion and Future Outlook

The trajectory of the quinazoline derivative family—from its synthesis in a 19th-century laboratory to its central role in 21st-century precision medicine—is a powerful illustration of the synergy between organic synthesis, medicinal chemistry, and molecular biology. The scaffold's inherent structural and chemical properties have allowed it to be adapted and optimized to meet evolving therapeutic challenges. While its success in oncology is undeniable, research continues to explore its potential against a vast array of other diseases, including neurodegenerative disorders, infectious diseases, and inflammatory conditions.[13] The ongoing development of novel synthetic methods will undoubtedly expand the accessible chemical space, ensuring that the quinazoline core will remain a truly privileged and enduring scaffold in the quest for new medicines.

References

-

Quinazoline - Wikipedia . Wikipedia. [Link]

-

Quinazolinone – Knowledge and References . Taylor & Francis Online. [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery . National Center for Biotechnology Information (PMC). [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents . Semantic Scholar. [Link]

- WO2001068615A1 - Quinazoline synthesis.

-

Quinazoline: A Deep Dive into its Synthesis and Multifaceted Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent . MDPI. [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents . MDPI. [Link]

-

The Friedländer Synthesis of Quinolines . Organic Reactions. [Link]

-

Quinazoline synthesis . Organic Chemistry Portal. [Link]

-

Quinazoline derivatives: synthesis and bioactivities . National Center for Biotechnology Information (PMC). [Link]

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives . National Center for Biotechnology Information (PMC). [Link]

-

Gefitinib - Wikipedia . Wikipedia. [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives . ResearchGate. [Link]

-

The Medicinal Functionality of Quinazolines . Journal of Pharmaceutical Negative Results. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases . MDPI. [Link]

-

Structural investigations on mechanism of lapatinib resistance caused by HER-2 mutants . Springer. [Link]

-

Discovery of gefitinib-1,2,3-triazole derivatives against lung cancer via inducing apoptosis and inhibiting the colony formation . National Center for Biotechnology Information. [Link]

-

What is the mechanism of Gefitinib? . Patsnap Synapse. [Link]

-

Chapter 12: The Discovery of Lapatinib . Royal Society of Chemistry. [Link]

-

Quinoline as a Privileged Scaffold in Cancer Drug Discovery . PubMed. [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities . National Center for Biotechnology Information (PMC). [Link]

-

An overview of quinoline as a privileged scaffold in cancer drug discovery . ResearchGate. [Link]

-

Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib . National Center for Biotechnology Information (PMC). [Link]

-

The story of gefitinib, an EGFR kinase that works in lung cancer . ResearchGate. [Link]

-

What is the mechanism of Lapatinib Ditosylate Hydrate? . Patsnap Synapse. [Link]

-

Development of the Novel Biologically Targeted Anticancer Agent Gefitinib: Determining the Optimum Dose for Clinical Efficacy . AACR Journals. [Link]

-

The Discovery of Lapatinib (GW572016) . ResearchGate. [Link]

-

An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents . Semantic Scholar. [Link]

-

Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review . Bentham Science. [Link]

-

Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... . ResearchGate. [Link]

Sources